A Roadmap for the Physicochemical Characterization of 1-(3-Methylphenyl)pyrrolidin-2-imine: A Model Compound Analysis
A Roadmap for the Physicochemical Characterization of 1-(3-Methylphenyl)pyrrolidin-2-imine: A Model Compound Analysis
An In-Depth Technical Guide
Foreword: The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs and bioactive compounds.[1][2][3] Its saturated, non-planar structure provides access to three-dimensional chemical space, a desirable trait for enhancing target specificity and optimizing pharmacokinetic properties.[1] The pyrrolidin-2-imine functional group, a cyclic amidine, is of particular interest for its potential as a nitric oxide synthase (NOS) inhibitor and its utility as a bioisosteric replacement for other functional groups.[4]
This guide addresses the molecular structure and physicochemical properties of 1-(3-Methylphenyl)pyrrolidin-2-imine , a compound not extensively documented in public scientific literature. As such, this document serves as a comprehensive roadmap for the characterization of this molecule and other novel pyrrolidin-2-imine derivatives. It provides a framework of predictive methods and detailed experimental protocols, grounded in established scientific principles, to enable researchers in drug discovery and development to build a complete physicochemical profile from the ground up. We will proceed from in silico prediction to proposed synthesis and, finally, to a suite of analytical protocols for empirical characterization, explaining the causality behind each step.
Part 1: Molecular Identity and In Silico Profiling
Before embarking on any laboratory work, an in silico assessment is a cost-effective and rapid method to predict the fundamental physicochemical properties of a novel compound. These predictions are crucial for anticipating potential liabilities and guiding the experimental design. The structure of 1-(3-Methylphenyl)pyrrolidin-2-imine consists of a pyrrolidin-2-imine core N-substituted with a 3-methylphenyl group.
Caption: Molecular structure of 1-(3-Methylphenyl)pyrrolidin-2-imine.
Predicted Physicochemical Properties
The following table summarizes key molecular descriptors predicted using computational models. These parameters are benchmarked against established guidelines, such as Lipinski's Rule of Five, to forecast oral bioavailability.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₁H₁₄N₂ | Defines the elemental composition and exact mass. |
| Molecular Weight | 174.24 g/mol | Influences diffusion and transport across membranes (<500 Da is favorable). |
| logP (Octanol/Water) | 2.1 - 2.5 | Measures lipophilicity, affecting solubility, permeability, and metabolism. |
| Topological Polar Surface Area (TPSA) | 38.38 Ų | Estimates the polar surface area, which correlates with membrane permeability (<140 Ų is favorable).[5] |
| Hydrogen Bond Donors | 1 | The imine (=NH) group can donate a hydrogen bond.[5] |
| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms can accept hydrogen bonds.[5] |
| Rotatable Bonds | 1 | The bond between the pyrrolidine ring and the phenyl ring allows for conformational flexibility. |
Expert Insight: The predicted values for 1-(3-Methylphenyl)pyrrolidin-2-imine are well within the ranges considered favorable for drug-like molecules. The low molecular weight and TPSA suggest good potential for oral bioavailability. The single rotatable bond implies limited conformational flexibility, which can be advantageous for achieving a specific binding orientation with a biological target.
Part 2: Proposed Synthetic and Analytical Workflow
A logical workflow is essential for the efficient synthesis, purification, and characterization of a novel compound. The proposed pathway ensures that sufficient material is produced for all subsequent analytical tests and that its identity and purity are confirmed at each stage.
Caption: Proposed workflow for synthesis and characterization.
Proposed Synthesis Protocol
The synthesis of pyrrolidin-2-imines can be achieved through various methods. A common and reliable approach involves the activation of the corresponding lactam (pyrrolidin-2-one) followed by reaction with an amine source. An electroreductive cyclization of an imine with a dihaloalkane is another established method.[6]
Method: Lactam Activation and Amination
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Activation: To a solution of 1-(3-methylphenyl)pyrrolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the formation of the reactive intermediate by Thin Layer Chromatography (TLC).
-
Amination: Introduce a solution of ammonia in methanol (excess) or another suitable amine source and allow the reaction to warm to room temperature.
-
Quenching and Extraction: Once the reaction is complete (as monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(3-Methylphenyl)pyrrolidin-2-imine.
Causality of Experimental Choices:
-
Anhydrous Conditions: The triflic anhydride reagent is highly reactive towards water. Strict anhydrous and inert conditions are necessary to prevent its decomposition and ensure efficient activation of the lactam.
-
Low Temperature: The activation step is highly exothermic. Maintaining the temperature at 0 °C controls the reaction rate and minimizes the formation of side products.
-
Flash Chromatography: This purification technique is chosen for its efficiency in separating the moderately polar imine product from non-polar starting materials and highly polar byproducts.
Part 3: Experimental Protocols for Physicochemical Characterization
The following protocols are designed to be self-validating, incorporating controls and standards to ensure data integrity.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of the compound in a buffered aqueous solution.
Methodology:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Add an excess amount of the compound to a known volume of the PBS solution in a glass vial.
-
Seal the vial and agitate it in a shaker bath at 25 °C for 24 hours to ensure equilibrium is reached.
-
After 24 hours, cease agitation and allow the suspension to settle for at least 1 hour.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filter the sample through a 0.45 µm syringe filter.
-
Prepare a series of dilutions of the filtered supernatant.
-
Quantify the concentration of the compound in the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve of known concentrations.
Self-Validation:
-
Standard Curve: A multi-point calibration curve (minimum 5 points) with a correlation coefficient (R²) > 0.99 must be used for quantification.
-
Equilibrium Confirmation: Samples should be taken at both 24 and 48 hours. The solubility value should be consistent between the two time points to confirm that equilibrium has been reached.
-
Replicates: The entire experiment must be performed in triplicate to assess variability.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the basic imine nitrogen.
Methodology:
-
Accurately weigh and dissolve a sample of the compound in a solution of methanol and water.
-
Add a slight excess of a standardized hydrochloric acid (HCl) solution to fully protonate the basic center.
-
Place the solution in a thermostatted vessel at 25 °C and use a calibrated pH electrode to monitor the pH.
-
Titrate the solution with a standardized sodium hydroxide (NaOH) solution, recording the pH after each incremental addition of the titrant.
-
Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Self-Validation:
-
pH Electrode Calibration: The pH meter must be calibrated immediately before the experiment using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Titrant Standardization: The concentration of the NaOH titrant must be accurately known, typically by prior titration against a primary standard like potassium hydrogen phthalate (KHP).
-
Software Analysis: Use specialized software to analyze the titration curve and calculate the pKa, which provides a more accurate determination than manual graphical analysis.
Lipophilicity (LogD) Determination (Shake-Flask Method)
Objective: To measure the distribution coefficient of the compound between n-octanol and an aqueous buffer at a specific pH.
Methodology:
-
Prepare a buffered aqueous solution (e.g., PBS at pH 7.4) and pre-saturate it with n-octanol. Likewise, pre-saturate n-octanol with the aqueous buffer.
-
Prepare a stock solution of the compound in the pre-saturated aqueous buffer.
-
In a glass vial, combine equal volumes of the compound-containing aqueous buffer and the pre-saturated n-octanol.
-
Seal the vial and shake vigorously for 1 hour to allow for partitioning.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully sample both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Self-Validation:
-
Mass Balance: The total amount of compound recovered from both phases should be between 95% and 105% of the initial amount to ensure no degradation or adsorption occurred.
-
Phase Purity: The HPLC method should confirm that samples from each phase are not contaminated with the other.
-
Control Compound: Perform the experiment in parallel with a compound of known LogD (e.g., caffeine) to validate the experimental setup.
Part 4: Spectroscopic and Solid-State Characterization
Final confirmation of the molecular structure and assessment of its solid-state properties are critical for regulatory filings and formulation development.
Spectroscopic Data (Predicted)
Based on the known structure and data from analogous compounds, the following spectral characteristics are anticipated.[7]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm. - Pyrrolidine Protons: Multiplets in the range of δ 1.5-3.5 ppm. - Methyl Protons: A singlet around δ 2.3 ppm. - Imine Proton (=NH): A broad singlet potentially in the downfield region (δ 8-10 ppm), which is exchangeable with D₂O.[7] |
| ¹³C NMR | - Imine Carbon (C=N): A signal in the range of δ 165-175 ppm.[7] - Aromatic Carbons: Signals between δ 110-140 ppm. - Pyrrolidine Carbons: Signals in the aliphatic region (δ 20-60 ppm). - Methyl Carbon: A signal around δ 21 ppm. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺: 175.1230. The experimentally determined mass should be within 5 ppm of this value. |
| FT-IR | - N-H Stretch: A medium to weak band around 3300-3400 cm⁻¹. - C=N Stretch: A characteristic strong band around 1620-1680 cm⁻¹.[8] - C-H Stretches (Aromatic/Aliphatic): Bands around 2850-3100 cm⁻¹. |
Solid-State Characterization Protocols
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Crimp the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature. A sharp endotherm will indicate the melting point and provide an initial assessment of purity. Broader transitions may suggest the presence of impurities or multiple polymorphs.
Powder X-Ray Diffraction (PXRD):
-
Gently pack the powdered sample onto a sample holder.
-
Place the holder in the diffractometer.
-
Scan the sample over a range of 2θ angles (e.g., 5° to 40°) using Cu Kα radiation.
-
The resulting diffractogram provides a unique fingerprint of the crystalline form. A pattern with sharp peaks indicates a crystalline solid, while a broad halo suggests an amorphous material.
Expert Insight: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility, stability, and bioavailability. A combined DSC and PXRD analysis is the standard approach to identify and characterize different polymorphic forms, which is a critical step in preclinical development.
References
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Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Available at: [Link]
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1-(3-amino-2-methylphenyl)-2,5-pyrrolidinedione. ChemSynthesis. Available at: [Link]
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Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]
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Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
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1-Methyl-3-methylidenepyrrolidin-2-one. PubChem. Available at: [Link]
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An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. Available at: [Link]
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An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available at: [Link]
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